5-溴吡啶-2-基甲基氨基甲酸酯

描述

Synthesis Analysis

The synthesis of compounds related to methyl (5-bromopyridin-2-yl)carbamate involves microwave-assisted reactions, offering a straightforward approach to novel nitrogen-containing scaffolds. This method allows for efficient access to these compounds by condensation of N-carbamate alpha- and beta-amino carbonyl derivatives under microwave irradiation, highlighting the versatility of this synthetic route in producing a wide range of nitrogen-rich compounds (Henry, Haupt, & Turner, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as those derived from bromo and chloro substitutions on pyridine rings, has been extensively studied. Crystal structure analysis reveals that these molecules often adopt specific configurations that are significant for their reactivity and interaction with biological targets. For instance, Schiff base compounds synthesized from bromo and chloro salicylaldehydes and methylpyridin-2-ylamine demonstrate significant antibacterial activities, indicating the importance of molecular configuration in their biological efficacy (Wang, Nong, Sht, & Qi, 2008).

Chemical Reactions and Properties

Methyl (5-bromopyridin-2-yl)carbamate and its derivatives undergo various chemical reactions, including nucleophilic substitutions and carbonylations. These reactions are critical for the synthesis of complex molecules with potential pharmacological activities. For instance, electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid yields 6-aminonicotinic acid, showcasing the compound's reactivity towards carbon dioxide and its utility in synthesizing valuable carboxylic acids (Feng, Huang, Liu, & Wang, 2010).

科学研究应用

微波辅助合成5-溴吡啶-2-基甲基氨基甲酸酯在含氮骨架的微波辅助合成中发挥作用。Henry、Haupt 和 Turner(2009 年)描述了其在创建新型(5-硝基吡啶-2-基)烷基和(5-硝基吡啶-3-基)烷基氨基甲酸酯结构单元中的应用,这是通过在微波辐射下缩合 N-氨基甲酸酯 α-和 β-氨基羰基衍生物实现的。该过程可以有效地获得新的含氮结构 (Henry、Haupt 和 Turner,2009 年)。

抗肿瘤药物合成该化合物已被研究其在抗肿瘤药物合成中的有效性。Atassi 和 Tagnon(1975 年)发现 [5-(2-噻吩基羰基)-1H-苯并咪唑-2-基]氨基甲酸酯对各种类型的白血病和癌具有活性,表明其在临床应用中的潜力 (Atassi 和 Tagnon,1975 年)。

抗癌剂合成5-溴吡啶-2-基甲基氨基甲酸酯也有助于合成与细胞微管蛋白结合的化合物,对实验性肿瘤表现出细胞毒活性。Temple、Rener 和 Comber(1989 年)研究了(5-氨基-1,2-二氢-3-苯基吡啶并[3,4-b]吡嗪-7-基)氨基甲酸酯氨基甲酸酯基团的改变,为抗癌剂的开发提供了见解 (Temple、Rener 和 Comber,1989 年)。

电催化羧化在电化学领域,5-溴吡啶-2-基甲基氨基甲酸酯用于 2-氨基-5-溴吡啶与 CO2 的电催化羧化。Feng 等人(2010 年)研究了该过程,该过程在温和条件下进行,避免了使用挥发性和有毒溶剂,突出了环境友好型方法 (Feng、Huang、Liu 和 Wang,2010 年)。

潜在抗肿瘤和抗丝虫病剂的合成某些烷基 5-(烷氧羰基)-1H-苯并咪唑-2-氨基甲酸酯及其相关衍生物的合成也利用了该化合物,这些化合物具有潜在的抗肿瘤和抗丝虫病剂活性。Ram 等人(1992 年)描述了这些化合物的合成和生物活性,表明它们具有显着的生长抑制作用和有丝分裂积累 (Ram 等人,1992 年)。

安全和危害

未来方向

Carbamates, including “Methyl (5-bromopyridin-2-yl)carbamate”, have received much attention in recent years due to their application in drug design and discovery . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

属性

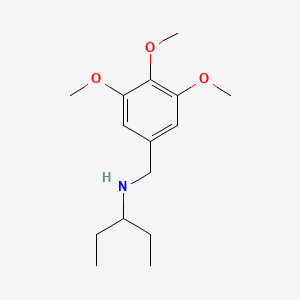

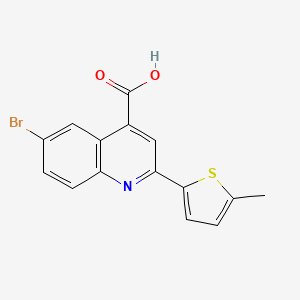

IUPAC Name |

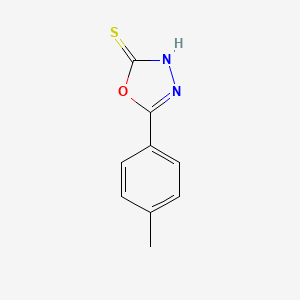

methyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBRWUNZRUBCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355079 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (5-bromopyridin-2-yl)carbamate | |

CAS RN |

207922-56-3 | |

| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)

![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)

![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)

![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)